

Chemical Synthesis and Purification of Dicloomezine: A Technical Guide

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Compound of Interest

Compound Name: **Dicloomezine**

Cat. No.: **B1217055**

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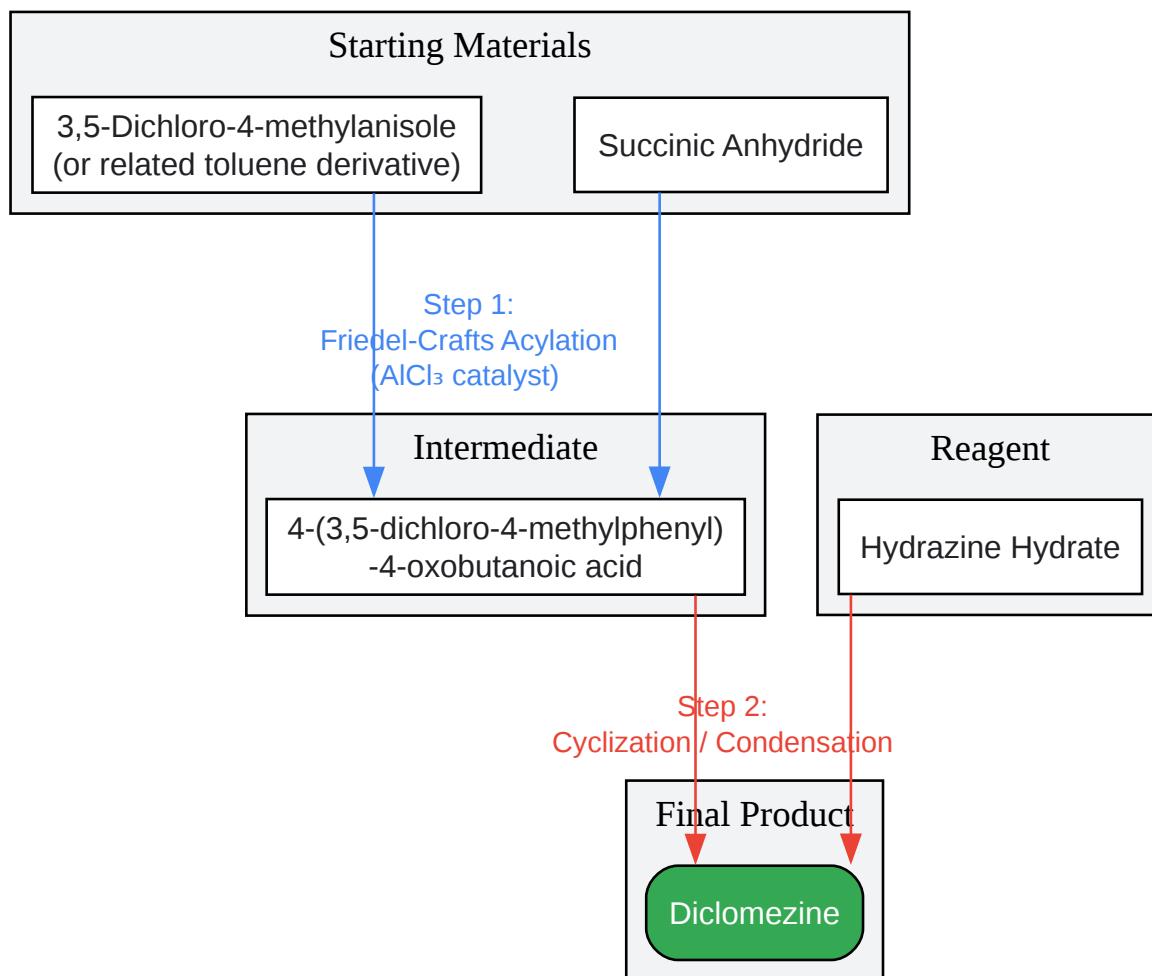
Abstract: **Dicloomezine**, with the systematic name 6-(3,5-dichloro-4-methylphenyl)pyridazin-3(2H)-one, is a potent fungicide widely utilized for the control of rice sheath blight. This technical guide provides an in-depth overview of the chemical synthesis, purification, and analytical characterization of **Dicloomezine**. It is intended for researchers, chemists, and professionals in the fields of agrochemical development and manufacturing. The guide outlines a robust synthetic route, details purification protocols, and summarizes key analytical data for quality control and structural verification.

Chemical Synthesis of Dicloomezine

The synthesis of **Dicloomezine** is typically achieved through a two-step process involving a Friedel-Crafts acylation followed by a cyclization reaction with hydrazine. This pathway is a common and efficient method for the formation of 6-aryl-3(2H)-pyridazinones.[\[1\]](#)

Overall Synthetic Workflow

The synthesis begins with the reaction between an appropriately substituted aromatic compound and succinic anhydride to form a γ -keto acid intermediate. This intermediate is subsequently cyclized using hydrazine hydrate to yield the final **Dicloomezine** product.



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Caption: Overall workflow for the two-step synthesis of **Diclomezine**.

Experimental Protocols

Step 1: Synthesis of 4-(3,5-dichloro-4-methylphenyl)-4-oxobutanoic acid (γ -Keto Acid Intermediate)

This step involves the Friedel-Crafts acylation of a substituted benzene with succinic anhydride. [1][2] The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl_3).[3][4]

- Materials:

- 3,5-Dichloro-4-methylanisole (or 1,2-dichloro-4-methylbenzene)
 - Succinic anhydride
 - Anhydrous aluminum chloride (AlCl_3)
 - Anhydrous solvent (e.g., nitrobenzene, 1,2-dichloroethane)[2]
 - Hydrochloric acid (concentrated)
 - Ice
- Protocol:
 - To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser (with a gas trap), add the anhydrous solvent and anhydrous aluminum chloride.
 - Cool the mixture in an ice bath to 0-5 °C.
 - Slowly add the substituted aromatic substrate to the stirred suspension.
 - Add succinic anhydride portion-wise, maintaining the temperature below 10 °C.
 - After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for several hours until the reaction is complete (monitored by TLC).
 - Cool the reaction mixture and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
 - The solid precipitate, the γ -keto acid, is collected by vacuum filtration.
 - The crude product is washed with cold water and can be purified by recrystallization from an appropriate solvent (e.g., aqueous ethanol).

Step 2: Synthesis of **Diclomezine** via Cyclization

The γ -keto acid intermediate is condensed with hydrazine hydrate to form the six-membered pyridazinone ring.[5][6]

- Materials:

- 4-(3,5-dichloro-4-methylphenyl)-4-oxobutanoic acid
- Hydrazine hydrate (80-100% solution)
- Solvent (e.g., Ethanol, Acetic Acid)

- Protocol:

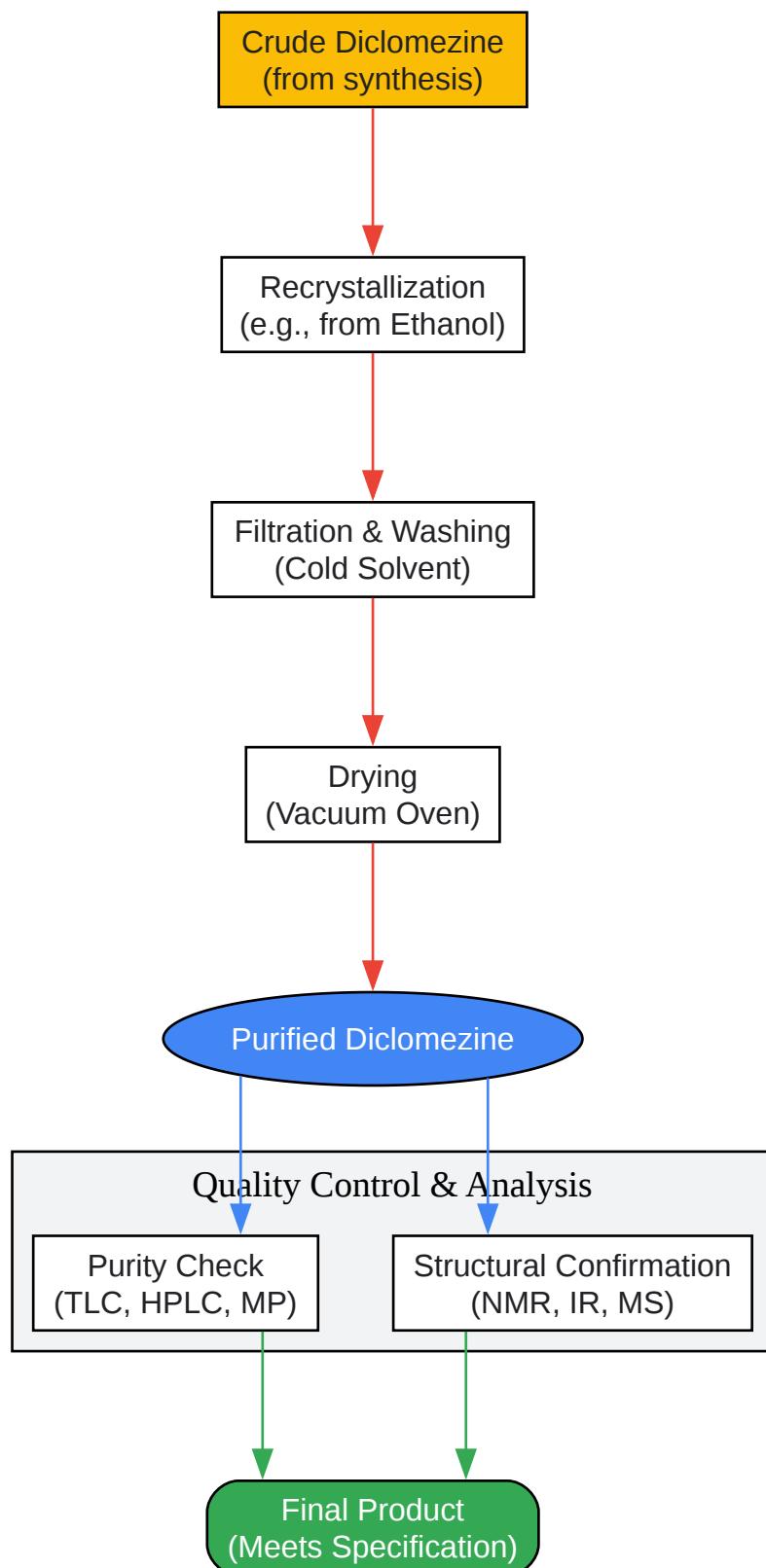
- Dissolve the γ -keto acid intermediate in ethanol in a round-bottom flask equipped with a reflux condenser.
- Add an excess of hydrazine hydrate to the solution.
- Heat the reaction mixture to reflux and maintain for 3-6 hours. The reaction progress can be monitored by TLC.
- Upon completion, cool the reaction mixture to room temperature. The product, 6-(3,5-dichloro-4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one, may precipitate.
- If dehydrogenation is required to form the aromatic pyridazinone ring, the intermediate can be treated with a suitable oxidizing agent. Alternatively, conducting the reaction in a solvent like acetic acid at reflux can facilitate both cyclization and aromatization.
- The crude **Diclomezine** is collected by filtration, washed with cold ethanol, and dried.

Purification of Diclomezine

Purification is critical to achieve the desired analytical standard for **Diclomezine**.

Recrystallization is the most common and effective method for purifying the crude solid product.[7][8][9]

Purification and Analysis Workflow



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Caption: General workflow for the purification and quality analysis of **Diclomezine**.

Experimental Protocol: Recrystallization

The choice of solvent is critical; the ideal solvent should dissolve **Diclomezine** well at high temperatures but poorly at low temperatures.[10] Ethanol, methanol, or mixtures with water are common choices for pyridazinone derivatives.[11]

- Materials:
 - Crude **Diclomezine**
 - Recrystallization solvent (e.g., Ethanol 95%)
 - Activated carbon (optional, for removing colored impurities)
 - Erlenmeyer flask, reflux condenser, Buchner funnel, filter flask
- Protocol:
 - Place the crude **Diclomezine** in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent.
 - Heat the mixture to boiling with stirring (using a hot plate) to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
 - If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated carbon, and reheat to boiling for a few minutes.
 - If carbon was added, perform a hot gravity filtration to remove it.
 - Allow the clear filtrate to cool slowly to room temperature without disturbance to promote the formation of large, pure crystals.
 - Once crystallization at room temperature is complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
 - Collect the purified crystals by vacuum filtration using a Buchner funnel.[9]

- Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
- Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.

Data Presentation

Quantitative and qualitative data are essential for confirming the identity, purity, and structure of the synthesized **Diclomezine**.

Table 1: Physicochemical Properties of Diclomezine

Property	Value	Reference
IUPAC Name	6-(3,5-dichloro-4-methylphenyl)pyridazin-3(2H)-one	[12][13]
CAS Number	62865-36-5	[13]
Molecular Formula	C ₁₁ H ₈ Cl ₂ N ₂ O	[12][13]
Molecular Weight	255.10 g/mol	[12][13]

Table 2: Crystallographic Data for Diclomezine

Parameter	Value	Reference
Crystal System	Monoclinic	[12]
Cell Lengths	a=9.745 Å, b=13.850 Å, c=8.481 Å	[12]
Cell Angles	α=90°, β=111.557°, γ=90°	[12]
Cell Volume	1064.7 Å ³	[12]
Molecules per Cell (Z)	4	[12]

Table 3: Summary of Analytical Characterization Methods

Analytical Technique	Purpose & Expected Observations	Reference
Melting Point (MP)	Determine purity. A sharp melting point indicates high purity.	[14]
Infrared (IR) Spectroscopy	Functional group identification. Expect characteristic peaks for N-H stretch (~3200-3100 cm^{-1}), C=O stretch (amide, ~1650-1680 cm^{-1}), and C=C/C=N stretches in the aromatic/heterocyclic rings.	[15]
^1H NMR Spectroscopy	Structural elucidation. Expect signals for aromatic protons, pyridazinone ring protons, and the methyl group singlet (~2.4 ppm).	[14]
^{13}C NMR Spectroscopy	Confirm carbon skeleton. Expect signals for carbonyl carbon, aromatic carbons, and the methyl carbon.	[14]
Mass Spectrometry (MS)	Confirm molecular weight and fragmentation. Expect a molecular ion peak $[\text{M}]^+$ corresponding to the molecular weight (255.10), showing the characteristic isotopic pattern for two chlorine atoms.	[16] [17]
HPLC	Quantitative purity assessment. A single major peak indicates high purity.	

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